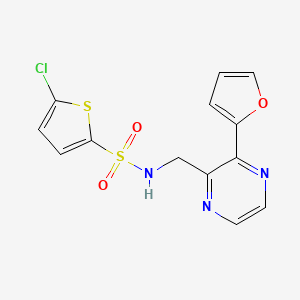

5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide

Description

5-Chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a thiophene sulfonamide core linked to a pyrazine ring substituted with a furan-2-ylmethyl group. Its molecular architecture combines electron-rich aromatic systems (thiophene and furan) with a sulfonamide moiety, which is often associated with enhanced solubility and bioactivity.

Properties

IUPAC Name |

5-chloro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O3S2/c14-11-3-4-12(21-11)22(18,19)17-8-9-13(16-6-5-15-9)10-2-1-7-20-10/h1-7,17H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBBUHLCRMABOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl4) . This intermediate is then further reacted with 5-chloro-2-sulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Drug Development

5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide has garnered attention in medicinal chemistry due to its potential as a therapeutic agent targeting various diseases. Initial studies indicate that the compound may interact with specific biological receptors or enzymes, although comprehensive investigations are required to elucidate these interactions fully.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives are known to inhibit bacterial folate synthesis, leading to bactericidal effects. A detailed study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound displayed notable activity with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA strains.

Anticancer Research

The compound's structural characteristics suggest potential antiproliferative effects against various cancer cell lines. In vitro studies have indicated that related compounds exhibit GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 31 nM to 54 nM against different cancer cells. These findings highlight the importance of structural modifications in enhancing the compound's biological activity.

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial activity of several sulfonamide derivatives, including this compound. The results indicated that it was particularly effective against MRSA strains, with MIC values significantly lower than those of traditional antibiotics like linezolid.

Cytotoxic Effects Investigation

In another investigation assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This suggests that structural modifications can lead to enhanced antiproliferative effects.

Mechanism of Action

The mechanism of action of 5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine-Based Derivatives from Patent Literature

The European Patent Application (2023) discloses pyrazolo[1,5-a]pyrazine derivatives with diverse substituents, such as:

- 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[(3S)-3-[(diethylamino)methyl]pyrrolidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

- 7-[(3S)-3,4-dimethylpiperazin-1-yl]-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Key Comparisons :

- Core Heterocycles: The target compound uses a pyrazine ring, whereas patent compounds integrate pyrazolo-pyrazine fused systems.

- Substituent Effects: The target compound’s furan-2-ylmethyl group introduces an electron-rich aromatic system, contrasting with the alkylamino and piperazine substituents in patent compounds, which could modulate solubility and bioavailability. For instance, diethylamino groups may enhance membrane permeability .

Thiophene- and Furan-Containing Agrochemicals

The Pesticide Chemicals Glossary (2001) lists compounds like 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (furilazole), a herbicide safener.

Key Comparisons :

- Functional Groups : Both the target compound and furilazole incorporate furan rings, but the latter includes a dichloroacetyl group instead of a sulfonamide. The sulfonamide in the target compound may improve water solubility compared to furilazole’s hydrophobic oxazolidine ring.

- Bioactivity : Furilazole’s role as a safener suggests that the target compound’s thiophene sulfonamide core could similarly interact with enzymatic targets in plants or pests .

Pyrimidine-Benzothiophene Hybrid (D054-0488)

A 2025 report describes 5-chloro-N-(3-{[(furan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide (D054-0488).

Key Comparisons :

| Property | Target Compound | D054-0488 |

|---|---|---|

| Core Heterocycle | Pyrazine-thiophene | Pyrimidine-tetrahydrobenzothiophene |

| Sulfur Linkage | Sulfonamide (-SO₂NH-) | Propylsulfanyl (-S-C₃H₇) |

| Solubility | Likely higher due to sulfonamide | Lower due to hydrophobic sulfanyl group |

| Electron Density | Enhanced by furan and pyrazine | Moderate (pyrimidine is less π-deficient) |

Hypothesized Physicochemical and Bioactive Properties

Based on structural analogs:

- Molecular Weight : Estimated at ~400–450 g/mol (similar to D054-0488).

- logP : Predicted ~2.5–3.5 (lower than furilazole due to sulfonamide hydrophilicity).

- Applications: Potential herbicidal or antifungal activity, inferred from furan/thiophene-containing agrochemicals .

Biological Activity

5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview of its efficacy and mechanisms.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₄H₁₀ClN₃O₂S

- Molecular Weight : 319.8 g/mol

- CAS Number : 2034392-66-8

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | <100 μM | |

| Escherichia coli | <100 μM | |

| Pseudomonas aeruginosa | <100 μM |

The compound's effectiveness was comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxicity of this compound

| Cell Line | IC₅₀ (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF7 | 12.50 | Apoptosis induction | |

| NCI-H460 | 8.55 | Cell cycle arrest | |

| HepG2 | 3.25 | Inhibition of proliferation |

These findings suggest that the compound could be developed as a potential anticancer agent, targeting multiple pathways involved in tumor growth.

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of several derivatives, including the target compound, against common pathogens. The results indicated that the sulfonamide group significantly enhances antibacterial activity, particularly against resistant strains.

- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results revealed that at low concentrations, the compound effectively inhibited cell growth and induced apoptosis in MCF7 and NCI-H460 cell lines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example:

- Step 1 : Activation of the sulfonamide group using POCl₃, as demonstrated in the preparation of trichloroethylamides of 5-chloro-2-thienylsulfonic acid derivatives .

- Step 2 : Coupling of the pyrazine-furan moiety via nucleophilic substitution or amidation. A similar approach is described in European patents using column chromatography (25% EtOAc in PE) for purification .

- Key Reagents : Trichloroethylene (for sulfonamide activation), silica gel chromatography (for purification).

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

-

NMR Spectroscopy : ¹³C NMR (e.g., δ 144.70 for pyrazine carbons, δ 143.79 for furan carbons) .

-

HRMS : Confirm molecular weight (e.g., [M+Na]⁺ observed at 422.0024 vs. calculated 422.0027) .

-

Table 1: Representative Characterization Data

Technique Key Data Reference ¹³C NMR (DMSO-d₆) δ 144.70 (pyrazine C3), 143.79 (furan C2) HRMS (ESI) m/z 422.0024 [M+Na]⁺

Q. What are the stability considerations for this compound under varying pH or temperature?

- Methodological Answer : Stability studies should include:

- pH-Dependent Hydrolysis : Test in buffered solutions (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (e.g., related sulfonamides degrade above 200°C) .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates like 3-(furan-2-yl)pyrazin-2-ylmethylamine?

- Methodological Answer :

- Catalyst Screening : Test Pd/C or CuI for coupling efficiency .

- Solvent Optimization : Use DMF or THF for polar intermediates; adjust stoichiometry (e.g., 1.2 eq. of furan-2-ylboronic acid) .

- Purification : Employ gradient column chromatography (e.g., 10% → 50% EtOAc in hexane) to isolate pure intermediates .

Q. How to resolve contradictions in spectral data (e.g., ambiguous NMR assignments)?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to correlate ¹H-¹³C signals (e.g., distinguishing pyrazine vs. furan carbons) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

- Isotopic Labeling : Synthesize deuterated analogs to confirm exchangeable proton signals .

Q. What strategies are effective for designing analogs with improved bioactivity?

- Methodological Answer :

-

Scaffold Modification : Replace the furan ring with thiophene or pyrrole (see for furan substitution trends) .

-

Functional Group Addition : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrazine ring to enhance binding affinity .

-

In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., Jak2 kinase) .

Table 2: Analog Design Strategies

Modification Type Example Reference Heterocycle Replacement Thiophene instead of furan Substituent Addition -CF₃ at pyrazine C5

Q. How to address low solubility in aqueous media for in vitro assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .

- Prodrug Design : Synthesize phosphate or acetylated derivatives for enhanced hydrophilicity .

- Micellar Formulations : Encapsulate the compound in PEG-PLGA nanoparticles .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across cell lines?

- Methodological Answer :

- Cell Line Validation : Confirm genetic profiles (e.g., Jak2 V617F mutation status in myeloproliferative models) .

- Dose-Response Curves : Perform assays at multiple concentrations (1 nM–10 µM) to identify EC₅₀ discrepancies .

- Off-Target Screening : Use kinome-wide profiling (DiscoverX) to rule out non-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.